3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the chlorophenyl, oxo, pentyl, and sulfanylidene groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Oxo and Sulfanylidene Groups: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide. The sulfanylidene group can be added via thiolation reactions using reagents like thiourea or Lawesson’s reagent.
N-Pentyl Substitution: The N-pentyl group can be introduced through alkylation reactions using pentyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the quinazoline core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous acid (HCl, H2SO4) or base (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving quinazoline derivatives.
Pharmaceuticals: The compound may have therapeutic potential for treating various diseases, including cancer, due to its ability to interact with biological targets.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Thioquinazoline Derivatives: Compounds with similar sulfanylidene groups, which may have comparable biological activities.
Uniqueness
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClN3O2S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-23-19(26)14-9-10-16-18(12-14)24-21(28)25(20(16)27)13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
CVROVFWXQLOSGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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